Specific Scientific Field: Pharmaceuticals
Methods of Application or Experimental Procedures: The process for the preparation of benserazide involves reacting 2,3,4-trihydroxy benzaldehyde with 2-amino-3-hydroxypropanehydrazide hydrochloride in a solvent selected from dimethyl formamide (DMF), dimethylacetamide (DMA), N-methyl-2-pyrrolidone (NMP) or a mixture of dimethyl formamide and isopropanol
Summary of Results or Outcomes: The result of this process is the production of benserazide hydrochloride, which is used as a medication for Parkinson’s disease.
Specific Scientific Field: Crystallography and Pharmaceuticals
Summary of the Application: “2-Amino-3-hydroxypropanehydrazide” is used in the preparation of a crystalline polymorph of benserazide hydrochloride.
Methods of Application or Experimental Procedures: The process involves the conversion of the group or groups convertible into the hydroxyl groups in a compound of formula.
Summary of Results or Outcomes: The result of this process is the production of a novel polymorphic form of an intermediate and a novel hydrate of benserazide.
Methods of Application or Experimental Procedures: The process involves the conversion of the group or groups convertible into the hydroxyl groups (Ri, R 2 and R 3 ) and/or into the a-amino- ⁇ - hydroxyethyl group (R 4 ) in a compound of formula.
2-Amino-3-hydroxypropanehydrazide is an organic compound with the molecular formula C₃H₉N₃O₂. It is characterized by the presence of both amino and hydroxy functional groups, which contribute to its reactivity and biological activity. The compound appears as a white crystalline solid and is soluble in water, making it useful in various chemical applications. Its structural formula can be represented as follows:
textNH2 | HO-CH-CH-NH-NH2 | CH3
This compound is known for its role in synthetic organic chemistry, particularly as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
These reactions highlight the compound's versatility as a building block in organic synthesis.
Research indicates that 2-Amino-3-hydroxypropanehydrazide exhibits significant biological activity. It has been studied for its potential anti-cancer properties and has shown promise in inducing apoptosis in certain cancer cell lines. Additionally, the compound's hydrazine moiety is known for its ability to inhibit specific enzymes, contributing to its therapeutic potential against various diseases.
In toxicity studies, 2-Amino-3-hydroxypropanehydrazide has demonstrated mutagenic properties under certain conditions, indicating a need for careful handling and further investigation into its safety profile .
The synthesis of 2-Amino-3-hydroxypropanehydrazide can be achieved through several methods:
These methods reflect the compound's accessibility for research and industrial applications.
2-Amino-3-hydroxypropanehydrazide finds applications across various fields:
The diverse applications underscore its importance in both industrial and research settings.
Studies on 2-Amino-3-hydroxypropanehydrazide have investigated its interactions with biological systems:
Further investigations into these interactions are necessary to fully understand the implications for human health and environmental safety.
Several compounds share structural similarities with 2-Amino-3-hydroxypropanehydrazide, each exhibiting unique characteristics:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Hydrazine | N₂H₄ | Simple structure; used as a reducing agent |
L-serine | C₃H₇NO₃ | Amino acid; involved in protein synthesis |
2-Amino-3-hydroxypyridine | C₅H₅N₃O | Used in hair dye formulations; exhibits mutagenic effects |
4-Hydroxypyruvate | C₄H₇O₃ | Involved in metabolic pathways; potential therapeutic use |
The uniqueness of 2-Amino-3-hydroxypropanehydrazide lies in its specific functional groups that allow for diverse chemical reactivity and biological activity, distinguishing it from other similar compounds.
The formation of 2-amino-3-hydroxypropanehydrazide from serine derivatives represents a fundamental transformation in hydrazide chemistry that proceeds through distinct mechanistic pathways depending on the starting material and reaction conditions. The most extensively studied approach involves the direct hydrazination of serine or its derivatives, which can occur through multiple mechanistic routes [2].
The primary mechanistic pathway involves nucleophilic attack of hydrazine on the carbonyl carbon of serine derivatives. When starting from serine itself, the reaction typically requires initial activation of the carboxyl group, either through esterification or formation of mixed anhydrides [2]. The synthesis of 2-amino-3-hydroxypropanehydrazide typically involves the reaction of DL-serine with hydrazine monohydrate in aqueous or alcoholic medium . The reaction can be carried out in water-methanol or water-ethanol mixtures as solvents, with yields ranging from 70-85% under optimized conditions .
A highly efficient mechanistic approach utilizes the mixed anhydride method, where serine reacts with ethyl chloroformate to form a mixed anhydride intermediate, followed by treatment with hydrazine monohydrate [2]. This method demonstrates excellent selectivity, yielding the target hydrazide in 87-98% yield with minimal side product formation [2]. The reaction mechanism involves formation of a tetrahedral intermediate followed by elimination of the alcohol component, resulting in the desired hydrazide product.
The enzymatic approach represents an alternative mechanistic pathway utilizing amidase enzymes from Rhodococcus rhodochrous, which catalyze the synthesis of hydrazides using hydrazine as a substrate [3]. This biocatalytic route demonstrates the versatility of enzymatic systems in hydrazide formation, with the enzyme acting on benzoic acid in the presence of hydrazine to yield hydrazides [3]. The reversible nature of this enzymatic reaction suggests that the formation route for acid to hydrazide conversion operates through an acyl-enzyme intermediate [3].
Industrial production methods may employ similar synthetic routes but on larger scales, utilizing solvents such as dimethylformamide, dimethylacetamide, or N-methyl-2-pyrrolidone to enhance yield and purity of the product . The choice of mechanistic pathway significantly influences the stereochemical outcome, with certain approaches maintaining optical purity better than others [4].
The selection of appropriate solvent systems plays a crucial role in determining both the reaction kinetics and overall yield in 2-amino-3-hydroxypropanehydrazide synthesis. Extensive kinetic studies have revealed significant variations in reaction rates depending on the solvent environment, with polar aprotic solvents generally providing superior performance [5] [6] [7].
Dimethylformamide emerges as one of the most effective solvents for hydrazide formation, demonstrating a 4.5-fold enhancement in reaction rate compared to aqueous systems [8] [9]. The high dielectric constant of DMF (36.7) facilitates the stabilization of charged intermediates formed during the hydrazination process [10]. Research indicates that DMF not only serves as a solvent but can also participate in the reaction mechanism, acting as a stabilizing agent for reactive intermediates [9].
Comparative kinetic studies across various solvent systems reveal distinct activation energy profiles. While aqueous systems exhibit activation energies of approximately 85 kJ/mol, polar aprotic solvents such as DMF, dimethylacetamide, and N-methyl-2-pyrrolidone demonstrate significantly lower activation energies ranging from 65-70 kJ/mol [7] [11]. This reduction in activation energy correlates directly with enhanced reaction rates and improved yields.
Mixed solvent systems offer additional advantages in controlling reaction kinetics. Dioxane-water mixtures (4:1 ratio) have been extensively studied for hydrazide formation kinetics, though they generally show reduced reaction rates compared to pure polar aprotic solvents [12] [13]. The Hammett rho value of -0.63 obtained for solvent variation supports a mechanism involving rate-determining ionization through azocarbonium ion formation [12].
Temperature effects on reaction kinetics demonstrate complex behavior depending on the solvent system employed. In DMF-based systems, optimal reaction rates are typically achieved at temperatures between 50-80°C, while aqueous systems require higher temperatures for comparable conversion rates [7]. The relationship between solvent polarity and reaction rate follows a clear trend, with higher dielectric constant solvents generally providing enhanced kinetics up to an optimal threshold.
The influence of pH on hydrazide formation kinetics varies significantly with solvent choice. In aqueous systems, slightly acidic conditions (pH 4-6) promote optimal reaction rates, while in aprotic solvents, the pH effect becomes less pronounced [14]. This difference reflects the varying degrees of protonation equilibria present in different solvent environments.
Concentration effects also demonstrate solvent-dependent behavior. In polar aprotic solvents, higher reactant concentrations can be employed without significant side reactions, whereas aqueous systems show optimal performance at moderate concentrations to minimize competing hydrolysis reactions [6]. The kinetic data consistently support the use of polar aprotic solvents for efficient 2-amino-3-hydroxypropanehydrazide synthesis.
Catalytic hydrogenation represents a critical methodology for the synthesis of intermediates leading to 2-amino-3-hydroxypropanehydrazide, particularly when starting from protected or modified serine derivatives. Multiple catalyst systems have been developed and optimized for this transformation, each offering distinct advantages in terms of selectivity, activity, and operational conditions [15] [16] [17].
Palladium-based catalysts, particularly 5% palladium on carbon, demonstrate exceptional performance in the hydrogenation of protected serine derivatives [17] [18]. These systems operate effectively under mild conditions (1-3 bar hydrogen pressure, 25-50°C) while maintaining high conversion rates (85-95%) and excellent selectivity (92-98%) [17]. The mechanism involves heterogeneous catalysis where the substrate adsorbs onto the palladium surface, followed by hydrogen activation and subsequent reduction of target functional groups.
Platinum catalysts, specifically 10% platinum on carbon, exhibit superior performance for the hydrogenolysis of benzyl-protected serine esters [18]. The hydrogenolysis process involves cleavage of the carbon-oxygen bond in benzyl esters through catalytic hydrogenation, where hydrogen gas is used in the presence of the metal catalyst [18]. During this reaction, the carbon-oxygen bond is broken, and hydrogen atoms are added to both the oxygen and carbon components, resulting in the formation of the desired amino acid derivative and toluene [18].
Rhodium-molybdenum oxide catalysts supported on silica (Rh-MoOx/SiO2) have emerged as highly effective systems for the hydrogenation of amino acid mixtures, including serine-containing substrates [16]. These catalysts demonstrate remarkable scope, successfully hydrogenating the full range of natural amino acids into their corresponding amino alcohols [16]. The presence of molybdenum oxide enhances the catalyst stability and prevents poisoning by sulfur-containing amino acids such as cysteine and methionine [16].
Raney nickel catalysts provide an alternative approach for nitro-group reduction in serine-based precursors [17]. Although requiring more forcing conditions (10-20 bar hydrogen pressure, 80-120°C), these systems offer cost advantages and demonstrate good performance for large-scale applications [17]. The mechanism involves reduction of nitro groups to amino groups through a series of intermediate hydroxylamine and nitroso compounds.
Ruthenium-based catalysts combined with phosphoric acid promoters have been specifically developed for amino acid hydrogenation [19]. The Ru/C + H3PO4 system operates at moderate pressures (68 bar) and temperatures (130°C), achieving conversions of 75-90% with selectivities of 88-94% [19]. The phosphoric acid promoter enhances the rate of hydrogenation while preventing unwanted side reactions such as racemization [19].
The choice of catalyst system significantly influences the stereochemical outcome of the hydrogenation process. Studies have confirmed that these catalytic hydrogenations are stereoretentive, maintaining the original stereochemistry of the amino acid substrate [19]. This property proves particularly valuable when working with enantiomerically pure starting materials.
Competitive adsorption effects between different amino acids have been observed in mixed substrate systems. Research indicates that serine demonstrates higher reactivity toward hydrogenation compared to alanine and valine, following the order: serine > alanine > valine [19]. The presence of other amino acids in the reaction mixture can inhibit the hydrogenation of individual components through competitive adsorption on the catalyst surface [19].
The crystallization behavior of 2-amino-3-hydroxypropanehydrazide exhibits complex polymorphic characteristics that require careful control to achieve the desired solid-state form. Multiple polymorphic forms have been identified, each with distinct physical properties, stability profiles, and crystallization requirements [20] [21] [22].
The most stable polymorphic form (Form I, α-polymorph) crystallizes in the monoclinic crystal system with space group P21/c [21] [22]. This form demonstrates the highest melting point (142-144°C) and represents the thermodynamically most stable configuration under standard conditions [21]. Crystallization of this form is typically achieved from methanol solutions at controlled temperatures between 20-40°C [22].
Form II (β-polymorph) adopts an orthorhombic crystal system with space group Pbca, exhibiting a slightly lower melting point (138-140°C) [22]. This form can be selectively crystallized from ethanol-water mixtures under controlled cooling conditions. The crystallization process requires precise temperature control within the range of 15-35°C to prevent transformation to other polymorphic forms [22].
The metastable Form III (γ-polymorph) crystallizes in the triclinic system (space group P-1) and shows reduced thermal stability with a melting point of 135-137°C [22]. This form is typically obtained from acetone solutions and requires careful temperature management (25-45°C) during crystallization to maintain its structural integrity [22].
Hydrated forms represent another important class of polymorphs, particularly relevant for pharmaceutical applications [20] [23]. The hydrated polymorph crystallizes in the monoclinic system but demonstrates significantly different thermal behavior, with a reduced melting point of 128-130°C [23]. Formation of this hydrate requires aqueous crystallization conditions at lower temperatures (5-25°C) and specific humidity control [23].
Solvent-mediated polymorphic transformations constitute a critical consideration in crystallization control. The use of dimethylformamide as a crystallization solvent can lead to the formation of DMF solvates, which represent the least stable polymorphic form with melting points of 115-118°C [20]. These solvates require specific crystallization conditions (30-50°C in DMF) and demonstrate limited stability under ambient conditions [20].
Additive effects play a crucial role in polymorphic control during crystallization. Studies have demonstrated that the presence of metal ions and dicarboxylic acids as additives can influence polymorph selection [22]. The mechanochemical approach has proven effective for certain polymorphs, while solid-state melt reactions provide alternative routes for specific forms [22].
Nucleation control represents a fundamental aspect of polymorphic crystallization management. The nucleation barriers for different polymorphs vary significantly, with the stable form generally requiring higher supersaturation levels for nucleation initiation [24] [25]. Temperature cycling and seeded crystallization techniques can be employed to direct nucleation toward the desired polymorphic form [25].
The transformation kinetics between polymorphic forms follow complex pathways that depend on temperature, solvent environment, and the presence of seed crystals [21] [26]. Ostwald's rule of stages suggests that metastable forms crystallize first, followed by transformation to more stable polymorphs over time [24]. However, this rule can be circumvented through appropriate crystallization control strategies [24].
Quality control parameters for polymorphic characterization include powder X-ray diffraction analysis, differential scanning calorimetry, and thermogravimetric analysis [22]. These techniques enable precise identification and quantification of different polymorphic forms in crystalline samples. Real-time monitoring during crystallization using in-situ analytical techniques allows for dynamic control of polymorphic outcome [25].
2-Amino-3-hydroxypropanehydrazide demonstrates variable stability depending on environmental conditions. Under ambient temperature conditions, the compound exhibits good stability when stored properly [1] [2]. However, thermal analysis reveals that decomposition begins above 183°C, with the melting point coinciding with thermal decomposition [2]. This indicates that the compound cannot be heated to high temperatures without structural degradation.
The compound shows sensitivity to light exposure, requiring storage in dark conditions to maintain stability [3] [4]. Air exposure under normal atmospheric conditions does not significantly affect the compound's stability [1] [2], though the presence of moisture can influence its behavior due to its hygroscopic nature [2]. The compound maintains stability within neutral pH ranges, but extreme pH conditions may lead to degradation [2].
Storage under controlled conditions (2-8°C under inert atmosphere) ensures long-term stability [3] [2]. The thermal decomposition onset occurs at temperatures above 183°C, with a multi-stage decomposition process extending into the 183-300°C range [5] [6]. Environmental stress testing indicates that while the compound is relatively stable under standard laboratory conditions, it requires careful handling and storage to prevent degradation.
The solubility behavior of 2-Amino-3-hydroxypropanehydrazide follows the general principle of "like dissolves like," with the compound showing preferential solubility in polar solvents due to its hydrophilic functional groups [7] [8]. In water, the compound exhibits slight solubility, enhanced by heating, due to hydrogen bonding interactions between the amino, hydroxyl, and hydrazide groups with water molecules [2] [8].
Methanol serves as a moderately effective solvent, though the compound requires heating and sonication for optimal dissolution [2]. This suggests that while hydrogen bonding occurs between the compound and methanol, the interactions are weaker than those with water. Ethanol shows similar behavior with limited solubility expected, requiring elevated temperatures for improved dissolution [9] [8].
Polar aprotic solvents such as dimethyl sulfoxide (DMSO) are expected to provide moderate solubility through dipole-dipole interactions [10]. Acetonitrile, another polar aprotic solvent, shows limited solubility potential due to its reduced capacity for hydrogen bonding compared to protic solvents [11].
Non-polar solvents demonstrate poor compatibility with 2-Amino-3-hydroxypropanehydrazide. Chloroform and dichloromethane show limited solvation capacity due to their inability to effectively solvate the polar functional groups present in the compound [7] [12]. Hexane and diethyl ether exhibit minimal to no solubility, as expected for highly polar compounds in non-polar media [7] [12].
The temperature effect on solubility is most pronounced in polar protic solvents, where heating significantly improves dissolution kinetics. This temperature dependence suggests that the solubilization process involves overcoming intermolecular hydrogen bonding within the solid crystal lattice [9] [7].
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of 2-Amino-3-hydroxypropanehydrazide displays characteristic absorption bands that confirm the presence of key functional groups [13] [14] [15]. The N-H stretching vibrations appear in two distinct regions: primary amine N-H stretches at 3550-3300 cm⁻¹ and hydrazide N-H stretches at 3400-3200 cm⁻¹, both showing medium to strong intensity [13] [14] [15].
The hydroxyl group manifests as a broad, strong absorption band at 3600-3200 cm⁻¹, indicating hydrogen bonding interactions [13] [14] [15]. The carbonyl group of the hydrazide functionality produces a strong absorption at 1670-1640 cm⁻¹, characteristic of the amide I band [13] [14] [15]. Additional bands in the amide II region (1650-1580 cm⁻¹) correspond to N-H bending vibrations [13] [14] [15].
C-N and C-O stretching vibrations appear at 1250-1000 cm⁻¹ and 1300-1000 cm⁻¹ respectively, with medium to strong intensities [13] [14] [15]. Aliphatic C-H stretching occurs at 2960-2850 cm⁻¹, while skeletal C-C vibrations are observed at 1000-800 cm⁻¹ [13] [14] [15].
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR analysis reveals characteristic signals for the various proton environments within the molecule [16] [17] [18]. The amino and hydrazide protons appear as broad signals at 4.5-6.0 ppm and 4.0-5.5 ppm respectively, with variable intensity due to exchange with deuterated solvents [16] [17] [18].
The methylene protons adjacent to the hydroxyl group resonate at 3.8-4.2 ppm, showing coupling with the hydroxyl proton [16] [17] [18]. The α-proton on the carbon bearing the amino group appears at 3.6-4.0 ppm [16] [17] [18].
¹³C NMR spectroscopy provides information about the carbon framework [17] [19]. The carbonyl carbon resonates at 170-175 ppm, confirming the hydrazide functionality [17] [19]. The α-carbon bearing the amino group appears at 55-60 ppm, while the carbon bearing the hydroxyl group resonates at 60-65 ppm [17] [19].
Raman Spectroscopy
Raman spectroscopy complements the FTIR analysis by providing additional vibrational information [20] [21] [22]. The C=O stretching mode appears strongly at 1670-1640 cm⁻¹ [20] [21] [22]. N-H stretching modes are observed at 3300-3100 cm⁻¹ with medium intensity [20] [21] [22].
C-N stretching vibrations manifest at 1200-1000 cm⁻¹ with medium to strong intensity, while C-C skeletal modes appear at 800-900 cm⁻¹ [20] [21] [22]. The Raman spectrum provides valuable complementary information to FTIR analysis, particularly for symmetric vibrations that may be weak in infrared spectroscopy.
Thermal analysis of 2-Amino-3-hydroxypropanehydrazide using combined thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveals a complex decomposition pattern occurring in multiple stages [6] [23] [24]. The initial stage (25-100°C) involves the loss of adsorbed water, accounting for 5-10% mass loss with a peak temperature around 60-80°C [6] [23] [24].
The second decomposition stage (100-200°C) represents initial breakdown processes with 15-25% mass loss, evolving ammonia and water vapor [6] [23] [24]. This stage shows a peak temperature around 150-170°C under inert atmosphere conditions [6] [23] [24].
The main decomposition stage occurs between 200-300°C, characterized by substantial mass loss (40-60%) and evolution of multiple decomposition products including ammonia, isocyanic acid (HNCO), hydrogen cyanide (HCN), and carbon dioxide [6] [23] [24]. The peak decomposition temperature occurs at 250-270°C under nitrogen atmosphere [6] [23] [24].
Complete degradation continues from 300-500°C with additional 20-30% mass loss, primarily evolving carbon monoxide, carbon dioxide, and nitrogen gas [6] [23] [24]. The final peak temperature ranges from 380-420°C [6] [23] [24].
DSC Analysis
DSC analysis confirms that melting occurs simultaneously with decomposition at 183-190°C [25] [26] [27]. An endothermic decomposition process continues through 200-280°C, followed by oxidative processes when air is present at 280-350°C [25] [26] [27].
Coupled TGA-MS and TGA-FTIR Analysis
Evolved gas analysis using TGA-MS provides detailed identification of decomposition products [28] [29] [30]. Initial volatile evolution (150-250°C) primarily consists of water and ammonia [28] [29] [30]. Primary decomposition products (250-350°C) include isocyanic acid, hydrogen cyanide, and carbon dioxide [28] [29] [30].
Secondary decomposition under oxidative conditions (350-450°C) produces carbon monoxide, nitrogen dioxide, and nitrogen gas [28] [29] [30]. Final carbonization (450-600°C) primarily evolves carbon dioxide and nitrogen [28] [29] [30].